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Compound of Interest

Compound Name: 4-Methoxy-2-butanol

Cat. No.: B1600777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 4-
Methoxy-2-butanol (CAS No. 41223-27-2). Due to the limited availability of published

experimental spectra for this specific compound, this document presents a comprehensive set

of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also

detailed to guide researchers in their own analytical work. The information is intended to

support identification, characterization, and quality control efforts in research and development

settings.

Chemical Structure
IUPAC Name: 4-methoxybutan-2-ol Molecular Formula: C₅H₁₂O₂ Molecular Weight: 104.15

g/mol Chemical Structure:
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The following data has been predicted based on established principles of spectroscopic theory

and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Methoxy-2-butanol Solvent: CDCl₃, Reference: TMS

(0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 m 1H CH-OH (C2-H)

~3.45 t 2H CH₂-O (C4-H)

~3.35 s 3H O-CH₃

~1.70 m 1H CH₂ (C3-Hₐ)

~1.55 m 1H CH₂ (C3-Hₑ)

~1.20 d 3H CH-CH₃ (C1-H)

(Broad) s 1H OH

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-2-butanol Solvent: CDCl₃

Chemical Shift (δ) ppm Carbon Assignment

~72.5 C4

~68.0 C2

~59.0 O-CH₃

~40.0 C3

~23.5 C1

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Methoxy-2-butanol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3600-3200 Strong, Broad O-H Stretch (Alcohol)

2960-2850 Strong C-H Stretch (Alkyl)

1470-1430 Medium C-H Bend (Alkyl)

1120-1050 Strong
C-O Stretch (Ether &

Secondary Alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Methoxy-2-butanol Ionization

Method: Electron Ionization (EI)

m/z Predicted Fragment Ion Notes

104 [C₅H₁₂O₂]⁺
Molecular Ion (M⁺) - Likely low

abundance.

89 [M - CH₃]⁺ Loss of a methyl group.

73 [M - OCH₃]⁺ Loss of a methoxy group.

59 [CH₃-O-CH₂]⁺ Alpha-cleavage product.

45 [CH(OH)CH₃]⁺
Alpha-cleavage product, often

a base peak for 2-alkanols.

Experimental Protocols
The following sections describe standard methodologies for the acquisition of spectroscopic

data for a liquid sample such as 4-Methoxy-2-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of 4-Methoxy-2-butanol would be dissolved in about 0.7

mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A
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small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a

spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient

number of scans would be averaged to obtain a high signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat 4-
Methoxy-2-butanol would be placed directly onto the ATR crystal (typically diamond or

germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal would be taken prior to the sample measurement and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to

produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-

MS) system. A dilute solution of 4-Methoxy-2-butanol in a volatile solvent (e.g.,

dichloromethane or methanol) would be injected into the GC inlet. The sample would be

vaporized and separated from the solvent on a capillary column (e.g., a 30 m DB-5 column).

The separated compound would then enter the mass spectrometer, where it would be ionized

using a standard Electron Ionization (EI) source at 70 eV. The mass analyzer would scan a

mass-to-charge (m/z) range, for instance, from 35 to 200 amu, to detect the molecular ion and

resulting fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methoxy-2-butanol.
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Phase 1: Preparation & Acquisition

Phase 2: Data Processing & Analysis

Phase 3: Interpretation & Conclusion

Sample Preparation
(4-Methoxy-2-butanol in Solvent)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(Molecular Ion, Fragments)

Combined Data Interpretation

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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